molecular formula C19H17NO8S B184822 tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate CAS No. 1792-47-8

tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate

Cat. No. B184822
CAS RN: 1792-47-8
M. Wt: 419.4 g/mol
InChI Key: ZCVUVJOZSBBSQK-UHFFFAOYSA-N
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Description

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate, also known as TMBT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TMBT is a complex molecule with a unique structure, which makes it an interesting subject for further study. In

Mechanism Of Action

The mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is not fully understood, but it is believed to involve the binding of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate to specific biomolecules. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to interact with specific amino acid residues in proteins, resulting in changes in protein conformation and activity. This interaction can lead to the activation or inhibition of specific enzymes and proteins, which can have significant effects on cellular processes.

Biochemical And Physiological Effects

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have significant biochemical and physiological effects in various studies. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes are highly specific and sensitive, which can provide accurate and reliable results. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is stable and can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. However, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate also has some limitations. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes may have limited applicability in certain biological samples due to the specific binding requirements of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate.

Future Directions

There are several future directions for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate research. One potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes for in vivo imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have shown promise in detecting specific biomolecules in vitro, but their applicability in vivo has not been fully explored. Another potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based therapeutics. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown antioxidant and anti-inflammatory properties, making it a potential candidate for developing drugs for various diseases. Additionally, further studies on the mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications in various fields.
Conclusion:
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a complex molecule with unique properties that make it an interesting subject for scientific research. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has potential applications in various fields, including the development of fluorescent probes for biological imaging and the development of therapeutics for various diseases. While tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments, it also has some limitations. Further research on tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications and contribute to the development of new technologies and treatments.

Synthesis Methods

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the synthesis of 2-aminobenzothiazole, which is then reacted with 4-bromomethylpyridine to form the intermediate product. The intermediate product is then treated with methyl iodide and potassium carbonate to obtain tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in the development of fluorescent probes for biological imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to bind to specific biomolecules, making it an ideal candidate for developing fluorescent probes. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery.

properties

CAS RN

1792-47-8

Product Name

tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate

Molecular Formula

C19H17NO8S

Molecular Weight

419.4 g/mol

IUPAC Name

tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3

InChI Key

ZCVUVJOZSBBSQK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC

Other CAS RN

1792-47-8

Origin of Product

United States

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